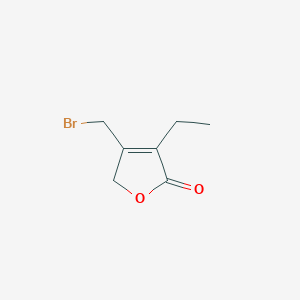

4-(Bromomethyl)-3-ethylfuran-2(5H)-one

Description

4-(Bromomethyl)-3-ethylfuran-2(5H)-one is a brominated furanone derivative characterized by a bromomethyl substituent at the C4 position and an ethyl group at C3. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocycles and bioactive molecules. Its reactivity stems from the electrophilic bromomethyl group, which facilitates nucleophilic substitutions, and the lactone ring, which can participate in cycloaddition reactions or ring-opening transformations.

Properties

Molecular Formula |

C7H9BrO2 |

|---|---|

Molecular Weight |

205.05 g/mol |

IUPAC Name |

3-(bromomethyl)-4-ethyl-2H-furan-5-one |

InChI |

InChI=1S/C7H9BrO2/c1-2-6-5(3-8)4-10-7(6)9/h2-4H2,1H3 |

InChI Key |

SWORCBOWBJLFPI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(COC1=O)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination of 3-ethyl-2(5H)-furanone Using N-Bromosuccinimide

One of the most common and well-documented methods for preparing 4-(Bromomethyl)-3-ethylfuran-2(5H)-one is the bromination of 3-ethyl-2(5H)-furanone using N-bromosuccinimide (NBS) as the brominating agent.

Reaction Scheme:

3-ethyl-2(5H)-furanone + NBS → 4-(Bromomethyl)-3-ethylfuran-2(5H)-one-

- Brominating agent: N-bromosuccinimide (NBS)

- Radical initiator: Azobisisobutyronitrile (AIBN) or similar

- Solvent: Inert solvents such as carbon tetrachloride (CCl4) or dichloromethane

- Temperature: Reflux conditions to promote radical bromination

- Reaction time: Typically several hours until completion

Mechanism:

Radical bromination occurs at the benzylic-like position (the methyl group adjacent to the furanone ring), facilitated by the radical initiator, leading to substitution of a hydrogen atom with bromine to form the bromomethyl derivative.-

- High selectivity for bromination at the methyl position

- Good yields reported

- Mild reaction conditions

Industrial Adaptations:

Continuous flow processes have been developed to enhance yield and control reaction parameters more precisely. Automated temperature and reagent feed control improve reproducibility and scalability.

Alternative Bromination Approaches

While NBS bromination is predominant, other bromination techniques may be employed depending on availability of reagents and desired scale:

Molecular Bromine (Br2) in Presence of Acid or Radical Initiators:

Direct bromination using bromine can be done but often requires careful control to avoid over-bromination or ring substitution.Use of Bromine-Containing Reagents in Organic Solvents:

For example, bromine in acetic acid or sulfuric acid media can be used, but these conditions are harsher and less selective for the bromomethyl position.

Purification and Characterization

Post-reaction, the product is typically purified by:

- Extraction with organic solvents

- Washing to remove succinimide or other byproducts

- Crystallization or vacuum drying to obtain the pure compound

Characterization is done by:

- High-performance liquid chromatography (HPLC) for purity

- Nuclear magnetic resonance (NMR) spectroscopy to confirm substitution

- Elemental analysis to confirm composition

Data Table Summarizing Preparation Conditions and Outcomes

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Starting material | 3-ethyl-2(5H)-furanone | Commercially available |

| Brominating agent | N-bromosuccinimide (NBS) | Radical bromination agent |

| Radical initiator | Azobisisobutyronitrile (AIBN) or similar | Initiates radical formation |

| Solvent | Carbon tetrachloride or dichloromethane | Inert solvent |

| Temperature | Reflux (typically 60–80 °C) | Ensures reaction completion |

| Reaction time | 2–6 hours | Depends on scale and conditions |

| Yield | 70–90% | High yield with optimized conditions |

| Purity | >95% (HPLC) | After purification |

| Product state | White to off-white solid | After drying |

Comprehensive Research Findings and Analysis

The bromination of 3-ethyl-2(5H)-furanone with NBS is a well-established and reliable method for the synthesis of 4-(Bromomethyl)-3-ethylfuran-2(5H)-one. The reaction proceeds via a radical mechanism, which is initiated by AIBN or similar radical initiators under reflux conditions in an inert solvent.

Continuous flow synthesis technologies have been explored to improve the scalability and reproducibility of this bromination reaction by enabling precise control over temperature, reagent addition rates, and reaction time, thus enhancing yield and purity.

The bromomethyl group introduced is highly reactive, making this compound a valuable intermediate for further functionalization in organic synthesis.

Alternative bromination methods using molecular bromine or other bromine sources tend to be less selective and require more stringent control to avoid side reactions.

Purification typically involves solvent extraction and crystallization, with product characterization confirming high purity and correct substitution patterns.

No direct preparation methods for 4-(Bromomethyl)-3-ethylfuran-2(5H)-one were found in patent literature or major chemical databases beyond the NBS bromination approach, indicating this method’s dominance and industrial preference.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 4-(bromomethyl)-3-ethyl- undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to remove the bromine atom or to modify the furanone ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can produce carboxylic acids or ketones .

Scientific Research Applications

4-(Bromomethyl)-3-ethylfuran-2(5H)-one is a furanone derivative featuring a furan ring with a bromomethyl group at the 4-position and an ethyl group at the 3-position. The presence of the bromomethyl substituent enhances its reactivity, making it a versatile intermediate in organic synthesis. This compound has garnered interest for its potential applications in pharmaceuticals, agrochemicals, and materials science due to its unique structural attributes and functional properties.

Scientific Research Applications

4-(Bromomethyl)-3-ethylfuran-2(5H)-one serves as a building block in the synthesis of complex molecules. Its applications include:

- Pharmaceuticals: It is a potential precursor for synthesizing biologically active compounds.

- Agrochemicals: It may be used in the production of agrochemicals.

- Organic Synthesis: The bromomethyl group's reactivity makes it a valuable intermediate in creating various organic compounds.

Production Method

The synthesis of 4-(Bromomethyl)-3-ethylfuran-2(5H)-one typically involves the bromination of 3-ethyl-2(5H)-furanone. One common method employs N-bromosuccinimide (NBS) as the brominating agent in conjunction with a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride under reflux conditions, allowing for efficient incorporation of the bromomethyl group into the furanone structure. In industrial settings, continuous flow processes may be utilized to enhance yields and control reaction parameters more effectively, and automated systems facilitate precise temperature and reagent management, contributing to more efficient production workflows.

Structural Analogs

Several compounds share structural similarities with 4-(Bromomethyl)-3-ethylfuran-2(5H)-one:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2(5H)-Furanone, 4-(chloromethyl)-3-ethyl | Chloromethyl group instead of bromomethyl | Less reactive due to chlorine's lower reactivity compared to bromine |

| 2(5H)-Furanone, 4-(iodomethyl)-3-ethyl | Iodomethyl group | Higher reactivity than bromine but less stable |

| 2(5H)-Furanone, 4-(methyl)-3-ethyl | Methyl group instead of halogen | Lacks halogen reactivity; primarily used as a base structure |

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-(bromomethyl)-3-ethyl- depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition or modification of biological activity .

Comparison with Similar Compounds

Physical Properties and Purification

- Chromatographic Behavior : The Rf values correlate with polarity: the fluoro derivative (Rf = 0.47) is less polar than the methyl analog (Rf = 0.41), reflecting fluorine’s electronegativity. The ethyl-substituted compound is expected to have a higher Rf than the methyl analog due to increased hydrophobicity .

- Purification Challenges: The unsubstituted furanone required flash chromatography to remove triphenylphosphine oxide (TPPO) impurities, a common issue in Appel reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.